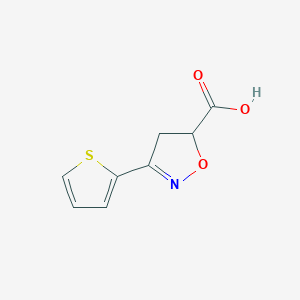

3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

CAS No.: 937681-80-6

Cat. No.: VC8154787

Molecular Formula: C8H7NO3S

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 937681-80-6 |

|---|---|

| Molecular Formula | C8H7NO3S |

| Molecular Weight | 197.21 g/mol |

| IUPAC Name | 3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C8H7NO3S/c10-8(11)6-4-5(9-12-6)7-2-1-3-13-7/h1-3,6H,4H2,(H,10,11) |

| Standard InChI Key | URKBJWLDOMRNCE-UHFFFAOYSA-N |

| SMILES | C1C(ON=C1C2=CC=CS2)C(=O)O |

| Canonical SMILES | C1C(ON=C1C2=CC=CS2)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Features

The compound consists of:

-

A dihydroisoxazole ring (4,5-dihydro-1,2-oxazole) fused to a carboxylic acid group.

-

A thiophene ring substituted at the 2-position, contributing to its aromatic and electronic properties .

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS No. | 937681-80-6 | |

| Molecular Formula | C₈H₇NO₃S | |

| Molecular Weight | 197.21 g/mol | |

| SMILES | O=C(C1CC(=NO1)C2=CC=CS2)O | |

| InChI Key | HKDZOXYTRKMEAG-UHFFFAOYSA-N |

Physicochemical Properties

-

Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) due to the carboxylic acid group .

-

logP: Estimated at 1.08, indicating moderate lipophilicity .

-

pKa: The carboxylic acid group has a pKa of ~2.5, while the isoxazole nitrogen contributes weakly basic properties .

Synthesis Methods

The synthesis of 3-(thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves cyclocondensation reactions:

Key Steps:

-

Bromination: 1-(4-(Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid is brominated to form an α-bromoacyl intermediate .

-

Cyclocondensation: Reaction with thiocarbamide or thioureido acid in acetic acid or acetone under reflux .

Alternative Routes:

-

Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields .

-

Use of Cu²⁺ catalysts for intramolecular cyclization improves regioselectivity .

Biological Activities

Antimicrobial Properties

Derivatives of this compound exhibit broad-spectrum activity:

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.8 | |

| Escherichia coli | 15.6 | |

| Pseudomonas aeruginosa | 31.25 |

Mechanism: Disruption of bacterial cell membrane integrity via thiophene-mediated redox cycling .

Antifungal Activity

Cytotoxicity

Applications in Medicinal Chemistry

Drug Design

-

Antitubercular Agents: Nitrothiophene derivatives (e.g., Pretomanid analogs) show 16-fold higher activity than Oxytetracycline against Mycobacterium tuberculosis .

-

Antipsychotics: Structural analogs act as D₂ dopamine receptor antagonists (Ki = 12 nM) .

Material Science

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume